molecular formula C19H17N5O B2677077 2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881474-05-1

2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2677077
CAS No.: 881474-05-1
M. Wt: 331.379
InChI Key: XSJCFNJGQIMBAA-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS: 881474-05-1) is a heterocyclic compound with the molecular formula C₁₉H₁₇N₅O and a molecular weight of 331.379 g/mol . Its structure comprises a pyrrolo[2,3-b]quinoxaline core substituted with:

  • A methyl group at position 1.
  • A benzylcarboxamide group at position 2.
  • An amino group at position 2.

Its physicochemical properties, such as a single-isotope mass of 331.143310 g/mol and ChemSpider ID 2257578, highlight its uniqueness within the pyrroloquinoxaline class.

Properties

IUPAC Name

2-amino-N-benzyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-24-17(20)15(19(25)21-11-12-7-3-2-4-8-12)16-18(24)23-14-10-6-5-9-13(14)22-16/h2-10H,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJCFNJGQIMBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-3-cyano-4H-pyrrolo[2,3-b]quinoxaline with benzylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Research indicates that 2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits significant anticancer properties. It has been shown to selectively induce apoptosis in various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HepG20.520
SK-OV-30.815
PC-30.718

The selectivity index indicates a higher efficacy against cancer cells compared to normal cells, suggesting a promising therapeutic window.

Antiviral Activity

The compound also demonstrates antiviral properties, particularly against HIV. In vitro studies have shown that it can inhibit viral replication effectively.

Table 2: Antiviral Activity Data

CompoundEC50 (nM)CC50 (nM)Selectivity Index
NVP (Reference)6.79617114353
Test Compound3.19857631798

The selectivity index for the test compound indicates it may be a viable candidate for further development as an antiviral agent.

Case Studies

Several studies have synthesized and evaluated the biological activities of quinoxaline derivatives, including the target compound. A notable study highlighted its significant anti-HIV activity alongside low cytotoxicity in human cell lines, supporting its potential for therapeutic development.

Example Study

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinoxaline derivatives and assessed their activity against Mycobacterium tuberculosis. The findings indicated that compounds with structural similarities to the target compound showed promising antitubercular activity, reinforcing the importance of this chemical class in developing new therapeutics against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name/ID Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features/Patents References
Target Compound : 2-Amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₁₉H₁₇N₅O - N-Benzyl carboxamide
- 1-Methyl
- 2-Amino
331.379 Patents US9073941, 1013; Dihydrolipoyl DH link
Analogue 1 : 2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₂₄H₂₆N₅O₃ - 3-Ethoxypropyl carboxamide
- 2-Methoxybenzyl
432.50* Enhanced lipophilicity due to ethoxy/methoxy groups
Analogue 2 : 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(E)-(3-ethoxy-4-hydroxybenzylidene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₂₉H₃₀N₆O₃ - Cyclohexenylethyl carboxamide
- E-3-Ethoxy-4-hydroxybenzylidene amino
510.60* Potential for redox activity (hydroxy group)
Analogue 3 : 2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₂₄H₂₀N₆OS - 2-Phenylethyl carboxamide
- E-2-Thienylmethylene amino
440.53* Thiophene substitution for π-π interactions
Analogue 4 : 2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₂₁H₂₀N₆O₃ - 2-Methoxyethyl carboxamide
- E-3-Hydroxybenzylidene amino
404.43* Polar substituents for improved solubility
Analogue 5 : 2-Amino-N,1-bis(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide C₂₁H₁₇N₅OS₂ - Bis(thiophen-2-ylmethyl) groups 435.52* Dual thiophene motifs for enhanced binding affinity
Analogue 6 : 2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₂₅H₂₈N₆O₄ - 2,5-Dimethoxyphenyl
- Morpholinylethyl carboxamide
476.53 Morpholine group for pharmacokinetic optimization
Analogue 7 : (1P)-2-Amino-5-bromo-1-(3-hydroxy-2,6-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₁₉H₁₆BrN₅O₂ - 5-Bromo
- 3-Hydroxy-2,6-dimethylphenyl
434.27 Halogenation for increased bioactivity

*Molecular weights calculated based on formula.

Key Observations:

Substituent Effects on Solubility :

  • The methoxyethyl group in Analogue 4 and morpholinylethyl in Analogue 6 introduce polarity, likely improving aqueous solubility compared to the target compound’s benzyl group .
  • Conversely, ethoxypropyl (Analogue 1) and cyclohexenylethyl (Analogue 2) substituents may enhance lipophilicity, favoring membrane permeability .

Bioactivity Modifications: Halogenation (e.g., bromo in Analogue 7) is a common strategy to enhance binding affinity and metabolic stability . Thiophene and thienylmethylene groups (Analogues 3 and 5) are known to engage in π-π stacking with aromatic residues in biological targets .

Structural variations in analogues (e.g., morpholine in Analogue 12) are often designed to optimize ADME (absorption, distribution, metabolism, excretion) properties .

Biological Activity

2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Properties

Research has demonstrated that quinoxaline derivatives exhibit significant anticancer activity. In particular, studies have shown that this compound displays potent growth inhibition against various cancer cell lines.

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)Reference
This compoundHeLa0.126
This compoundSMMC-77210.071
This compoundK5620.164

These results indicate that the compound is particularly effective against cervical cancer (HeLa) and human hepatoma (SMMC-7721), demonstrating an IC50 value significantly lower than that of doxorubicin, a commonly used chemotherapeutic agent.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases associated with tumor growth and proliferation. For instance, studies have shown that quinoxalines can inhibit EphA3 tyrosine kinase, which is implicated in various malignancies. The binding affinity and selectivity profile of these compounds suggest a dual mechanism involving both direct kinase inhibition and modulation of downstream signaling pathways related to cell survival and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of an amide group at the third position from the quinoxaline nucleus appears crucial for maintaining high potency against cancer cell lines. Additionally, variations in substituents on the aromatic rings can significantly influence the compound's efficacy.

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
Electron-donating groups (e.g., -OCH₃)Increase activity
Electron-withdrawing groups (e.g., -F)Decrease activity
Aliphatic linkersGenerally reduce activity

These findings underscore how modifications to the core structure can lead to enhanced or diminished biological effects.

Case Studies

A notable case study involved testing a series of quinoxaline derivatives against a panel of cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, comparable to established chemotherapeutics . This reinforces the potential therapeutic applications of compounds like this compound in oncology.

Q & A

Q. How can researchers design a scalable synthesis route for 2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

Methodological Answer: A scalable synthesis requires multi-step optimization. Start with a pyrrolo[2,3-b]quinoxaline core and introduce substituents via regioselective alkylation or amidation. For example, benzylation at the N-position can be achieved using benzyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Monitor reaction progress with thin-layer chromatography (TLC) and purify intermediates via column chromatography. Advanced techniques like flow chemistry or microwave-assisted synthesis may enhance yield and reduce reaction time. Validate each step using NMR and LC-MS to confirm structural integrity .

Q. What analytical methods are optimal for characterizing this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing between benzyl and methyl groups.
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight validation.
  • X-ray crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation.
  • HPLC with UV/Vis detection : To assess purity (>95% recommended for biological assays).
    For challenging stereochemical assignments, employ 2D NMR techniques like NOESY or COSY .

Q. What solvent systems and storage conditions ensure compound stability?

Methodological Answer: The compound is stable in DMSO (10 mM stock solutions) at -80°C for 6 months or -20°C for shorter periods. Avoid aqueous buffers with high pH (>8.0) to prevent hydrolysis of the carboxamide group. For long-term solid storage, use vacuum-sealed containers with desiccants at -20°C. Monitor stability via periodic LC-MS to detect degradation products like quinoxaline derivatives .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

Methodological Answer: Contradictions may arise from off-target effects, assay conditions, or compound solubility. Address this by:

  • Orthogonal assays : Validate SIRT3 activation (if applicable) using both fluorogenic substrates and cellular models (e.g., mitochondrial lysates).
  • Dose-response curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects.
  • Solubility checks : Use dynamic light scattering (DLS) to detect aggregation in assay buffers.
    Cross-reference with computational docking studies to confirm binding affinity to the target protein .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., SIRT3)?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Maestro to model binding to SIRT3’s active site. Prioritize poses with hydrogen bonding to the carboxamide group and π-π stacking with the quinoxaline ring.
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm conformational rigidity.
  • Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Compare results with experimental IC₅₀ values for validation .

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like temperature, catalyst loading, and solvent polarity.
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps. For example, Pd(OAc)₂/Xantphos systems may enhance C-N bond formation efficiency.
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .

Q. What strategies validate the compound’s mechanism of action in cellular models?

Methodological Answer:

  • CRISPR/Cas9 knockout models : Generate SIRT3-knockout cell lines to confirm target specificity. Compare activity in wild-type vs. knockout cells.
  • Thermal shift assays (TSA) : Measure protein melting temperature shifts in the presence of the compound to confirm binding.
  • Metabolomics : Use LC-MS/MS to profile mitochondrial metabolites (e.g., NAD⁺/NADH ratios) and link to SIRT3 activation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

Methodological Answer: Discrepancies may arise from force field inaccuracies or solvent effects. Mitigate this by:

  • Ensemble docking : Test multiple protein conformations (e.g., from MD simulations) instead of a single crystal structure.
  • Solvent correction : Apply implicit solvent models (e.g., GB/SA) or explicit solvent MD to account for hydration effects.
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .

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